Methyl 3-oxocyclobutanecarboxylate

Description

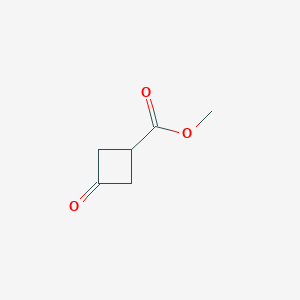

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-oxocyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-9-6(8)4-2-5(7)3-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHLHSAIBOSSHQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00553889 | |

| Record name | Methyl 3-oxocyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

695-95-4 | |

| Record name | Methyl 3-oxocyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-oxocyclobutanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-oxocyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic route to Methyl 3-oxocyclobutanecarboxylate, a valuable intermediate in the synthesis of various pharmaceutical compounds.[1][2] The document outlines a detailed experimental protocol for the synthesis, presents quantitative data in a clear, tabular format, and includes a visual representation of the chemical transformation.

Core Synthesis Route: Fischer Esterification

The most direct and commonly cited method for the preparation of Methyl 3-oxocyclobutanecarboxylate is the Fischer esterification of 3-oxocyclobutanecarboxylic acid.[1][3] This reaction involves the acid-catalyzed esterification of the carboxylic acid with methanol.

Reaction Pathway

The synthesis proceeds via the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid. This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of methanol. Subsequent proton transfer and elimination of water yield the desired ester, Methyl 3-oxocyclobutanecarboxylate.

Caption: Fischer Esterification of 3-Oxocyclobutanecarboxylic Acid.

Quantitative Data Summary

The following table summarizes the quantitative data for a typical laboratory-scale synthesis of Methyl 3-oxocyclobutanecarboxylate.

| Parameter | Value | Reference |

| Reactants | ||

| 3-Oxocyclobutanecarboxylic acid | 1 g (8.77 mmol) | [1] |

| Methanol | Sufficient quantity to dissolve starting material | [1] |

| Concentrated Sulfuric Acid | 0.2 mL | [1] |

| Reaction Conditions | ||

| Temperature | 75 °C (reflux) | [1] |

| Product | ||

| Methyl 3-oxocyclobutanecarboxylate | 1.1 g | [1] |

| Yield | 99% | [1] |

| Physical Properties | ||

| Appearance | Colorless oil | [1] |

| Molecular Formula | C₆H₈O₃ | [1] |

| Molecular Weight | 128.13 g/mol | [1] |

| Boiling Point | 188.0±33.0 °C (Predicted) | [1] |

| Density | 1.219 g/mL | [1] |

| Spectroscopic Data | ||

| ¹H NMR (400 MHz, CDCl₃) | δ 3.22-3.34 (m, 3H), 3.40-3.47 (m, 2H), 3.78 (s, 3H) | [1] |

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of Methyl 3-oxocyclobutanecarboxylate via Fischer esterification.

Materials and Equipment

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

3-Oxocyclobutanecarboxylic acid

-

Methanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Water

-

Thin Layer Chromatography (TLC) apparatus

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of Methyl 3-oxocyclobutanecarboxylate.

Procedure

-

Reaction Setup: In a round-bottom flask, dissolve 1 g (8.77 mmol) of 3-oxocyclobutanecarboxylic acid in an appropriate amount of methanol.[1]

-

Catalyst Addition: To this solution, slowly add 0.2 mL of concentrated sulfuric acid dropwise with stirring.[1]

-

Reflux: Heat the reaction mixture to reflux at 75 °C.[1]

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is completely consumed.[1]

-

Quenching: After the reaction is complete, cool the mixture and quench it by adding a saturated sodium bicarbonate solution.[1]

-

Solvent Removal: Remove the methanol by distillation under reduced pressure.[1]

-

Extraction: The resulting residue is then subjected to extraction with ethyl acetate and water.[1]

-

Drying: The organic phase is collected and dried over anhydrous sodium sulfate.[1]

-

Concentration: The solvent is removed from the organic phase by concentration under reduced pressure to yield the final product.[1]

-

Product: This procedure yields 1.1 g (99%) of Methyl 3-oxocyclobutanecarboxylate as a colorless oil.[1]

Conclusion

The Fischer esterification of 3-oxocyclobutanecarboxylic acid is a highly efficient and straightforward method for the synthesis of Methyl 3-oxocyclobutanecarboxylate. The high yield and simple purification make this a preferred route for laboratory and potential scale-up production. The resulting ester is a key building block for more complex molecules in the pharmaceutical industry.

References

An In-depth Technical Guide to Methyl 3-oxocyclobutanecarboxylate (CAS 695-95-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of Methyl 3-oxocyclobutanecarboxylate, a key intermediate in pharmaceutical synthesis.

Physicochemical and Spectroscopic Properties

Methyl 3-oxocyclobutanecarboxylate is a colorless to pale yellow liquid.[1] It is slightly soluble in water but soluble in organic solvents like ethanol and acetone.[2]

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 695-95-4 | [3] |

| Molecular Formula | C₆H₈O₃ | [3] |

| Molecular Weight | 128.13 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 188.0 ± 33.0 °C (Predicted) | |

| Density | 1.219 g/mL | |

| Solubility | Slightly soluble in water | [2] |

| Storage Temperature | 2-8 °C |

Table 2: Spectroscopic Data

| Spectrum Type | Data | Reference(s) |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.78 (s, 3H), 3.40-3.47 (m, 2H), 3.22-3.34 (m, 3H) | |

| ¹³C NMR | Data not available in the search results. | |

| Infrared (IR) | Specific spectrum not available. Expect strong C=O stretching for ketone and ester. | |

| Mass Spectrometry (MS) | Specific spectrum not available. The molecular ion peak [M]+ would be at m/z 128. |

Synthesis and Experimental Protocols

Methyl 3-oxocyclobutanecarboxylate is primarily synthesized through the esterification of 3-oxocyclobutanecarboxylic acid.

Synthesis of Methyl 3-oxocyclobutanecarboxylate

A common method involves the acid-catalyzed esterification of 3-oxocyclobutanecarboxylic acid with methanol.

Experimental Protocol:

-

To a solution of 3-oxocyclobutanecarboxylic acid (1 g, 8.77 mmol) in methanol, slowly add concentrated sulfuric acid (0.2 mL) dropwise.

-

Heat the reaction mixture to reflux at 75 °C.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.

-

Remove the methanol solvent by distillation under reduced pressure.

-

Extract the resulting residue with ethyl acetate and water.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield methyl 3-oxocyclobutanecarboxylate as a colorless oil.

Synthesis of 3-Oxocyclobutanecarboxylic Acid (Precursor)

The precursor, 3-oxocyclobutanecarboxylic acid, can be synthesized from 3,3-dicyanocyclobutanone.

Experimental Protocol:

-

Suspend 3,3-dicyanocyclobutanone (97.1 g, 0.5 mol) in 6M aqueous hydrochloric acid (420 mL, 2.5 mol).

-

Reflux the mixture at 70-100 °C for 16-24 hours.

-

After the reaction is complete, evaporate the mixture to dryness.

-

Add toluene (500 mL) and wash with water (100 mL).

-

Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate to dryness to obtain the crude product.

-

Recrystallize the crude product from methyl tertiary butyl ether to yield pure 3-oxocyclobutanecarboxylic acid.

Applications in Drug Development

Methyl 3-oxocyclobutanecarboxylate is a valuable building block in the synthesis of various pharmaceutical compounds.[4] A notable application is in the preparation of novel imidazobenzazepine derivatives, which act as dual H1/5-HT2A antagonists for the treatment of sleep disorders.[5]

Logical Workflow for Pharmaceutical Synthesis

The following diagram illustrates a generalized workflow for the utilization of Methyl 3-oxocyclobutanecarboxylate in the synthesis of a target pharmaceutical compound.

Caption: General workflow for pharmaceutical synthesis.

Safety and Handling

Methyl 3-oxocyclobutanecarboxylate is classified as a combustible liquid and causes skin and serious eye irritation.[6] It may also cause respiratory irritation.[6]

Table 3: Hazard Information

| Hazard Statement | Description |

| H227 | Combustible liquid |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Handling and Storage:

-

Store in a cool, dry, and well-ventilated area.[7]

-

Keep away from heat, sparks, and open flames.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a fume hood to avoid inhalation.

-

In case of contact with skin or eyes, rinse immediately with plenty of water.

Experimental Workflow Diagram

The following diagram provides a more detailed experimental workflow for the synthesis and purification of a target compound from Methyl 3-oxocyclobutanecarboxylate.

Caption: Detailed experimental workflow diagram.

References

- 1. chemscene.com [chemscene.com]

- 2. 1-Methyl-3-oxocyclobutane-1-carboxylic acid | C6H8O3 | CID 15579854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 3-oxocyclobutane-1-carboxylate | C6H8O3 | CID 13992367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. METHYL 3-OXOCYCLOBUTANECARBOXYLATE | 695-95-4 [chemicalbook.com]

- 6. Design, Sustainable Synthesis and Biological Evaluation of a Novel Dual α2A/5-HT7 Receptor Antagonist with Antidepressant-Like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. neuroquantology.com [neuroquantology.com]

physical and chemical properties of Methyl 3-oxocyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 3-oxocyclobutanecarboxylate, a versatile building block in organic synthesis. This document details its characteristics, synthesis, and key reactions, offering valuable information for its application in research and development, particularly in the pharmaceutical industry.

Core Physical and Chemical Properties

Methyl 3-oxocyclobutanecarboxylate is a cyclic ketoester that typically presents as a colorless to pale yellow liquid or a low-melting solid at room temperature.[1] It possesses a four-membered carbon ring, which imparts significant ring strain, influencing its reactivity.

Physicochemical Data

The following tables summarize the key quantitative data for Methyl 3-oxocyclobutanecarboxylate.

| Property | Value | Source |

| Molecular Formula | C₆H₈O₃ | [2][3] |

| Molecular Weight | 128.13 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid or low-melting solid | |

| Boiling Point | 188.0 ± 33.0 °C (Predicted) | [2] |

| 98 °C at 15 mmHg | [4] | |

| Density | 1.219 g/mL | [2] |

| Refractive Index | 1.473 | |

| Flash Point | 73 °C | [4] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and acetone. | |

| pKa | Data not available |

Spectral Data

| Spectrum Type | Key Features | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ 3.78 (s, 3H), 3.40-3.47 (m, 2H), 3.22-3.34 (m, 3H) | [2] |

| ¹³C NMR | Predicted peaks for C=O (ketone), C=O (ester), -OCH₃, and cyclobutane carbons. Ketone C=O is expected around 200-210 ppm, ester C=O around 170-175 ppm, -OCH₃ around 50-55 ppm, and aliphatic carbons in the 20-50 ppm range. | |

| Infrared (IR) | Characteristic peaks are expected for the ketone C=O stretch (around 1785 cm⁻¹, typical for strained cyclic ketones), the ester C=O stretch (around 1735-1750 cm⁻¹), and C-O stretches (1000-1300 cm⁻¹). | [5] |

Synthesis of Methyl 3-oxocyclobutanecarboxylate

The most common method for the synthesis of Methyl 3-oxocyclobutanecarboxylate is the acid-catalyzed esterification of 3-oxocyclobutanecarboxylic acid with methanol.

Experimental Protocol: Esterification

Materials:

-

3-oxocyclobutanecarboxylic acid (1 g, 8.77 mmol)

-

Methanol (appropriate amount to dissolve the acid)

-

Concentrated sulfuric acid (0.2 mL)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 3-oxocyclobutanecarboxylic acid in methanol in a round-bottom flask.

-

Slowly add concentrated sulfuric acid dropwise to the solution.

-

Heat the reaction mixture to reflux at 75 °C.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and quench by adding saturated sodium bicarbonate solution.

-

Remove methanol by distillation under reduced pressure.

-

Extract the resulting residue with ethyl acetate and water.

-

Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 3-oxocyclobutanecarboxylate as a colorless oil.[2]

Synthesis Workflow

References

- 1. Page loading... [wap.guidechem.com]

- 2. METHYL 3-OXOCYCLOBUTANECARBOXYLATE | 695-95-4 [chemicalbook.com]

- 3. Methyl 3-oxocyclobutane-1-carboxylate | C6H8O3 | CID 13992367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 3-Oxocyclobutanecarboxylate | 695-95-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 3-oxocyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for Methyl 3-oxocyclobutanecarboxylate. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development in the structural elucidation and characterization of this compound. This document includes tabulated ¹H and ¹³C NMR data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of the molecule's spectral properties.

Introduction

Methyl 3-oxocyclobutanecarboxylate is a valuable building block in organic synthesis, serving as a key intermediate in the preparation of various pharmaceutical compounds. A thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and the structural confirmation of its derivatives. NMR spectroscopy is an essential analytical technique for these purposes, providing detailed information about the chemical environment of individual protons and carbon atoms within the molecule.

Spectroscopic Data

The ¹H and ¹³C NMR spectra of Methyl 3-oxocyclobutanecarboxylate provide a unique fingerprint of its molecular structure. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).

¹H NMR Spectral Data

The proton NMR spectrum reveals the number of distinct proton environments and their connectivity. The following table summarizes the ¹H NMR spectral data for Methyl 3-oxocyclobutanecarboxylate.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.78 | Singlet (s) | 3H | -OCH₃ (Methyl ester) |

| 3.40-3.47 | Multiplet (m) | 2H | -CH₂- (Cyclobutane ring) |

| 3.22-3.34 | Multiplet (m) | 3H | -CH- and -CH₂- (Cyclobutane ring) |

Solvent: CDCl₃, Frequency: 400 MHz[1]

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Based on typical chemical shift ranges for similar functional groups, the predicted ¹³C NMR spectral data for Methyl 3-oxocyclobutanecarboxylate is presented below. It is important to note that a definitive experimental spectrum from a peer-reviewed source was not available at the time of this guide's compilation. The assignments are therefore based on established chemical shift correlations.

| Chemical Shift (δ) ppm (Predicted) | Carbon Type | Assignment |

| ~205 | C=O | Ketone |

| ~172 | C=O | Ester |

| ~52 | CH₃ | -OCH₃ |

| ~45 | CH₂ | -CH₂- (adjacent to C=O) |

| ~35 | CH | -CH- (adjacent to COOCH₃) |

Experimental Protocols

The acquisition of high-quality NMR spectra is paramount for accurate structural analysis. The following section outlines a standard experimental protocol for obtaining ¹H and ¹³C NMR spectra of a small organic molecule like Methyl 3-oxocyclobutanecarboxylate.

Sample Preparation

-

Sample Purity : Ensure the sample of Methyl 3-oxocyclobutanecarboxylate is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar to moderately polar compounds.

-

Concentration : For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended.

-

NMR Tube : Use a clean, dry, and high-quality 5 mm NMR tube.

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Tuning and Shimming : Tune the probe to the respective frequencies for ¹H and ¹³C nuclei. Perform shimming on the sample to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

-

¹H NMR Parameters :

-

Pulse Sequence : A standard single-pulse experiment is typically sufficient.

-

Acquisition Time : Set to approximately 2-4 seconds.

-

Relaxation Delay : A delay of 1-5 seconds between pulses is generally adequate.

-

Number of Scans : For a sample of sufficient concentration, 8 to 16 scans are usually enough to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Parameters :

-

Pulse Sequence : A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling.

-

Acquisition Time : Typically around 1-2 seconds.

-

Relaxation Delay : A delay of 2-5 seconds is recommended.

-

Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to obtain a spectrum with an adequate signal-to-noise ratio.

-

Visualizations

To aid in the understanding of the molecular structure and the workflow for its analysis, the following diagrams are provided.

References

Spectroscopic Features of 3-Oxocyclobutanecarboxylate Esters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxocyclobutanecarboxylate esters are a class of organic compounds that have garnered significant interest in the fields of medicinal chemistry and drug development. Their rigid, four-membered ring structure provides a unique scaffold for the synthesis of a variety of complex molecules with potential therapeutic applications. A thorough understanding of their spectroscopic characteristics is paramount for their identification, characterization, and quality control during synthesis and subsequent use. This technical guide provides a comprehensive overview of the key spectroscopic features of 3-oxocyclobutanecarboxylate esters, with a focus on infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

General Structure

The core structure of a 3-oxocyclobutanecarboxylate ester consists of a cyclobutane ring with a ketone functional group at the 3-position and an ester functional group at the 1-position. The 'R' group of the ester can vary, with methyl and ethyl esters being common examples.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectra of 3-oxocyclobutanecarboxylate esters are characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester groups, as well as C-O stretching vibrations of the ester.

Key IR Absorption Bands for 3-Oxocyclobutanecarboxylate Esters

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |

| Ketone C=O | Stretch | 1780 - 1750 | Strong | The higher frequency is due to the ring strain of the cyclobutanone. |

| Ester C=O | Stretch | 1750 - 1735 | Strong | |

| Ester C-O | Stretch | 1300 - 1000 | Strong, often two bands | |

| C-H (alkane) | Stretch | 3000 - 2850 | Medium to Strong | From the cyclobutane ring and the alkyl group of the ester. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule. Both ¹H and ¹³C NMR are essential for the characterization of 3-oxocyclobutanecarboxylate esters.

¹H NMR Spectroscopy

The ¹H NMR spectra of these esters typically show signals for the protons on the cyclobutane ring and the protons of the ester's alkyl group. The chemical shifts and coupling patterns of the cyclobutane protons can provide information about their stereochemical relationships.

Typical ¹H NMR Data for 3-Oxocyclobutanecarboxylate Esters

| Compound | Proton | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Methyl 3-oxocyclobutanecarboxylate | -OCH₃ | 3.78 | Singlet |

| Cyclobutane Protons | 3.22 - 3.47 | Multiplet | |

| Ethyl 3-oxocyclobutanecarboxylate | -OCH₂CH₃ | 4.20 | Quartet |

| -OCH₂CH₃ | 1.28 | Triplet | |

| Cyclobutane Protons | 3.20 - 3.50 | Multiplet |

¹³C NMR Spectroscopy

The ¹³C NMR spectra are characterized by the presence of two carbonyl carbon signals, one for the ketone and one for the ester, in the downfield region. The strained nature of the cyclobutane ring can also influence the chemical shifts of the ring carbons.

Typical ¹³C NMR Data for 3-Oxocyclobutanecarboxylate Esters

| Compound | Carbon | Typical Chemical Shift (δ, ppm) |

| 3-Oxocyclobutanecarboxylic Acid | C=O (ketone) | ~203 |

| C=O (acid) | ~180 | |

| CH₂ | ~52 | |

| CH | ~27 | |

| Methyl 3-oxocyclobutanecarboxylate | C=O (ketone) | ~202 |

| C=O (ester) | ~173 | |

| -OCH₃ | ~52 | |

| CH₂ | ~51 | |

| CH | ~27 | |

| Ethyl 3-oxocyclobutanecarboxylate | C=O (ketone) | ~202 |

| C=O (ester) | ~172 | |

| -OCH₂CH₃ | ~61 | |

| CH₂ | ~51 | |

| CH | ~27 | |

| -OCH₂CH₃ | ~14 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. The molecular ion peak (M⁺) is expected in the mass spectra of 3-oxocyclobutanecarboxylate esters, although it may be of low intensity.

Key Data from Mass Spectrometry

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Exact Mass |

| Methyl 3-oxocyclobutanecarboxylate | C₆H₈O₃ | 128.13 | 128.0473 |

| Ethyl 3-oxocyclobutanecarboxylate | C₇H₁₀O₃ | 142.15 | 142.0630 |

Common Fragmentation Pathways for Esters:

-

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group.

-

McLafferty rearrangement: A characteristic fragmentation of carbonyl compounds with a sufficiently long alkyl chain.

-

Loss of the alkoxy group (-OR): A common fragmentation for esters.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality spectroscopic data. The following are generalized procedures for the spectroscopic analysis of 3-oxocyclobutanecarboxylate esters.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the ester in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a clean NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H). Standard pulse programs are typically used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum.

IR Spectroscopy

-

Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or a nujol mull can be prepared.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the standard range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic separation method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common method for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.

-

Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a 3-oxocyclobutanecarboxylate ester.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of 3-oxocyclobutanecarboxylate esters.

Conclusion

The spectroscopic features outlined in this guide provide a robust framework for the identification and characterization of 3-oxocyclobutanecarboxylate esters. The combination of IR, NMR, and mass spectrometry allows for unambiguous structure elucidation, which is essential for researchers and professionals in drug development and organic synthesis. The provided data and protocols serve as a valuable resource for anyone working with this important class of compounds.

The Fundamental Reactivity of the Cyclobutane Ring in Methyl 3-oxocyclobutanecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-oxocyclobutanecarboxylate is a versatile building block in organic synthesis, prized for its unique combination of a strained four-membered ring and synthetically accessible ketone and ester functionalities. This technical guide provides an in-depth analysis of the fundamental reactivity of the cyclobutane ring in this molecule, offering insights for its strategic application in the synthesis of complex molecular architectures, particularly in the realm of drug discovery. The inherent ring strain of the cyclobutane core imparts distinct chemical properties that can be harnessed for a variety of chemical transformations.

Core Reactivity Principles: The Influence of Ring Strain

The reactivity of the cyclobutane ring in methyl 3-oxocyclobutanecarboxylate is fundamentally governed by its significant ring strain, which is a combination of angle strain and torsional strain.[1][2] If the cyclobutane ring were perfectly planar, the C-C-C bond angles would be 90°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon atoms.[1][3] To alleviate some of the torsional strain that would result from eclipsing C-H bonds in a planar conformation, the cyclobutane ring adopts a puckered or "butterfly" conformation.[2][4] This puckering slightly decreases the C-C-C bond angles to around 88°, which in turn increases the angle strain.[1][4] The total ring strain in cyclobutane is substantial, with a strain energy of approximately 26.3 kcal/mol.[2] This stored energy makes the ring susceptible to reactions that lead to its opening, thereby relieving the strain.[4][5]

Key Reactive Sites and Transformations

The presence of the ketone and the methyl ester groups on the cyclobutane ring of methyl 3-oxocyclobutanecarboxylate introduces a rich and varied reactivity profile. These functional groups can be manipulated directly, or they can influence the reactivity of the cyclobutane ring itself.

Reactions at the Carbonyl Group

The ketone at the C-3 position is a primary site for nucleophilic attack. It can undergo a wide range of standard ketone reactions, including reduction to the corresponding alcohol, reductive amination, and addition of organometallic reagents. These transformations provide a facile route to a diverse array of 3-substituted cyclobutane derivatives. Cyclobutanones are also known to participate in multicomponent reactions, such as the Ugi and Passerini reactions, further expanding their synthetic utility.[6]

Enolate Formation and Subsequent Reactions

The α-protons adjacent to both the ketone and the ester carbonyls are acidic and can be removed by a suitable base to form an enolate.[7] The formation of the enolate is a critical step that opens up a plethora of synthetic possibilities, including alkylation, acylation, and aldol-type condensations at the α-positions. The regioselectivity of enolate formation (at C-2 or C-4) can be controlled by the choice of base and reaction conditions.[8] Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) tend to favor the formation of the kinetic enolate, while weaker bases or thermodynamic conditions can lead to the more stable thermodynamic enolate.[8]

Ring-Opening Reactions

The inherent strain of the cyclobutane ring makes it susceptible to ring-opening reactions under various conditions. These reactions are often driven by the release of ring strain and can be initiated by nucleophiles, electrophiles, or thermal and photochemical stimuli.

Nucleophilic Ring-Opening: Donor-acceptor substituted cyclobutanes, a category that includes methyl 3-oxocyclobutanecarboxylate, are particularly prone to nucleophilic ring-opening.[9] In the presence of a Lewis acid catalyst such as AlCl₃, electron-rich arenes, thiols, and selenols can act as nucleophiles, attacking one of the ring carbons and inducing cleavage of a C-C bond to yield functionalized acyclic products.[9][10]

Electrophilic and Thermal Ring-Opening: Under acidic or thermal conditions, cyclobutanones can undergo ring-opening reactions. For instance, iron(III) chloride has been shown to catalyze the ring-opening of cyclobutanones to form conjugated enones.[11] While specific examples for methyl 3-oxocyclobutanecarboxylate are less common in the literature, the general principle suggests that such transformations are plausible under the right conditions.

Stereochemical Considerations

The puckered nature of the cyclobutane ring introduces stereochemical complexity.[12] Substituents can occupy either axial or equatorial positions, and the ring can undergo a "ring-flipping" conformational change. Reactions involving the cyclobutane ring or its substituents can proceed with varying degrees of stereocontrol, leading to the formation of different diastereomers. The stereochemical outcome of a reaction is often influenced by the nature of the reagents, the reaction conditions, and the steric and electronic properties of the substituents already present on the ring. Stereocontrolled synthesis and functionalization of cyclobutanes are active areas of research, with both metal-catalyzed and organocatalyzed methods being developed.[13]

Quantitative Data and Experimental Protocols

Synthesis of Methyl 3-oxocyclobutanecarboxylate

A common laboratory-scale synthesis involves the esterification of 3-oxocyclobutanecarboxylic acid.

| Reactants | Reagents | Conditions | Yield | Reference |

| 3-Oxocyclobutanecarboxylic acid | Methanol, Sulfuric acid (catalytic) | Reflux at 75 °C | 99% | [14] |

Experimental Protocol: To a solution of 3-oxocyclobutanecarboxylic acid (1 g, 8.77 mmol) in methanol, concentrated sulfuric acid (0.2 mL) is added dropwise. The reaction mixture is then heated to reflux at 75 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated sodium bicarbonate solution. The methanol is removed under reduced pressure, and the residue is extracted with ethyl acetate and water. The organic layer is dried over anhydrous sodium sulfate and concentrated to afford methyl 3-oxocyclobutanecarboxylate as a colorless oil.[14]

Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 3.22-3.34 (m, 3H), 3.40-3.47 (m, 2H), 3.78 (s, 3H) | [14] |

Applications in Drug Discovery

Methyl 3-oxocyclobutanecarboxylate and its derivatives are valuable intermediates in the synthesis of a wide range of pharmaceutical compounds.[14][15] The cyclobutane motif is found in several biologically active molecules, and its incorporation can influence a compound's conformational properties, metabolic stability, and binding affinity to biological targets.[16][17] For example, this scaffold has been utilized in the preparation of novel imidazobenzazepine derivatives that act as dual H1/5-HT2A antagonists for the treatment of sleep disorders.[14][15]

Conclusion

The fundamental reactivity of the cyclobutane ring in methyl 3-oxocyclobutanecarboxylate is a fascinating interplay of ring strain and the electronic effects of its functional groups. A thorough understanding of these principles allows for the strategic design of synthetic routes to complex and medicinally relevant molecules. The ability to selectively functionalize the ketone and ester groups, coupled with the potential for stereocontrolled reactions and ring-opening transformations, makes methyl 3-oxocyclobutanecarboxylate a powerful tool in the arsenal of the modern synthetic chemist. As the demand for novel molecular scaffolds in drug discovery continues to grow, the importance of versatile building blocks like methyl 3-oxocyclobutanecarboxylate is set to increase.

References

- 1. Ring strain - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 4.3 Stability of Cycloalkanes: Ring Strain – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Ring-Opening of Cyclobutanes with Nucleophiles - ChemistryViews [chemistryviews.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Stereocontrolled synthesis and functionalization of cyclobutanes and cyclobutanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. METHYL 3-OXOCYCLOBUTANECARBOXYLATE | 695-95-4 [chemicalbook.com]

- 15. Buy 1-Methyl-3-oxocyclobutane-1-carboxylic acid | 286442-89-5 [smolecule.com]

- 16. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

A Review of the Early Literature on Methyl 3-Oxocyclobutanecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-oxocyclobutanecarboxylate, a versatile building block in organic synthesis, has garnered significant attention for its utility in the preparation of a wide array of complex molecules, including pharmaceuticals and natural products. The strained four-membered ring system, coupled with the ketone and ester functionalities, provides a unique platform for a variety of chemical transformations. This technical guide delves into the early literature surrounding the synthesis and characterization of this important compound, providing a historical context for its preparation and a detailed look at the foundational methodologies. While modern synthetic routes are now commonplace, understanding the initial approaches to this molecule offers valuable insights into the evolution of synthetic strategies for strained ring systems.

Early Synthetic Strategies for the Cyclobutane Core

The primary challenge in the synthesis of methyl 3-oxocyclobutanecarboxylate has historically been the construction of the cyclobutanone ring. The early literature showcases a variety of innovative approaches to this problem, often relying on ring expansions, cycloadditions, and intramolecular cyclizations.

A significant body of early work on the synthesis of cyclobutanones was contributed by chemists such as J.M. Conia, G. Stork, and H.H. Wasserman. Their research in the 1960s and 1970s laid the groundwork for many of the methods that would be adapted for the synthesis of functionalized cyclobutanones. These methods included the rearrangement of cyclopropylcarbinols, the cycloaddition of ketenes with olefins, and various intramolecular cyclization strategies.

One of the key precursors to methyl 3-oxocyclobutanecarboxylate is 3-oxocyclobutanecarboxylic acid. A notable early synthesis of this acid was reported in The Journal of Organic Chemistry in 1988. This method provided a more practical alternative to earlier, more hazardous procedures that reportedly used toxic reagents like osmium tetroxide.

Experimental Protocols from the Early Literature

This section details a key experimental protocol for the synthesis of 3-oxocyclobutanecarboxylic acid from the pre-1990 literature, which is the direct precursor to its methyl ester. Following this, a standard esterification procedure is provided.

Synthesis of 3-Oxocyclobutanecarboxylic Acid (1988)

A foundational method for the preparation of 3-oxocyclobutanecarboxylic acid is detailed in a 1988 publication in The Journal of Organic Chemistry. The synthesis starts from diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate.

Experimental Protocol:

A mixture of diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate (4.8 g, 17 mmol) and 20% hydrochloric acid (20 mL) was stirred under reflux for 60 hours. After the reaction was complete, the mixture was cooled to room temperature. Diethyl ether was added, and the mixture was stirred vigorously for 24 hours. The ether layer was separated, and the aqueous layer was extracted three times with diethyl ether. The combined organic layers were dried over anhydrous magnesium sulfate and concentrated under vacuum to yield 3-oxocyclobutanecarboxylic acid. The crude product (1.84 g, 96.8% yield) was used in the subsequent step without further purification.

1H NMR Data (400 MHz, CDCl3): δ 3.52-3.26 (m, 5H).

Esterification to Methyl 3-Oxocyclobutanecarboxylate

Once the carboxylic acid is obtained, a straightforward acid-catalyzed esterification can be employed to yield the target methyl ester. The following is a representative modern procedure that reflects the general approach used.

Experimental Protocol:

To a solution of 3-oxocyclobutanecarboxylic acid (1 g, 8.77 mmol) in methanol, concentrated sulfuric acid (0.2 mL) was slowly added. The reaction mixture was then heated to reflux at 75°C. The progress of the reaction was monitored by thin-layer chromatography. Upon completion, the reaction was quenched by the addition of a saturated sodium bicarbonate solution. The methanol was removed by distillation under reduced pressure. The resulting residue was extracted with ethyl acetate and water. The organic phase was dried over anhydrous sodium sulfate and concentrated under reduced pressure to give methyl 3-oxocyclobutanecarboxylate as a colorless oil (1.1 g, 99% yield).

Quantitative Data

The following table summarizes the key quantitative data from the cited experimental procedures.

| Compound | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield |

| 3-Oxocyclobutanecarboxylic Acid | Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | 20% HCl | Water | 60 h | Reflux | 96.8% |

| Methyl 3-Oxocyclobutanecarboxylate | 3-Oxocyclobutanecarboxylic Acid | Methanol, H2SO4 | Methanol | - | 75°C | 99% |

Spectroscopic Data for Methyl 3-Oxocyclobutanecarboxylate:

| Type | Solvent | Chemical Shift (δ) / Signal |

| 1H NMR | CDCl3 | 3.78 (s, 3H), 3.40-3.47 (m, 2H), 3.22-3.34 (m, 3H) |

Logical Relationships and Experimental Workflows

The synthesis of methyl 3-oxocyclobutanecarboxylate from its dicarboxylate precursor can be visualized as a two-step process: hydrolysis and decarboxylation of the ketal-protected diester to form the keto-acid, followed by esterification to the final product.

Caption: Synthetic pathway to Methyl 3-oxocyclobutanecarboxylate.

The initial step in the synthesis of the precursor, 3-oxocyclobutanecarboxylic acid, often involves the formation of the cyclobutane ring through an intramolecular cyclization. A general representation of this key step is the reaction of a malonic ester with a 1,3-dihalopropane derivative.

Caption: General workflow for constructing the cyclobutane core.

Conclusion

The early literature on methyl 3-oxocyclobutanecarboxylate and its precursors highlights the ingenuity of synthetic chemists in tackling the challenge of constructing strained four-membered ring systems. While the methods have evolved from often hazardous and low-yielding processes to more efficient and safer protocols, the foundational work from the mid to late 20th century remains a cornerstone of our understanding of cyclobutane chemistry. This guide provides a snapshot of these early endeavors, offering both historical context and detailed experimental insights for today's researchers in the field of organic synthesis and drug development.

A Technical Guide to High-Purity Methyl 3-oxocyclobutanecarboxylate for Researchers and Drug Development Professionals

Introduction

Methyl 3-oxocyclobutanecarboxylate (CAS No. 695-95-4) is a versatile organic compound and a key building block in synthetic organic chemistry.[1] Its unique strained four-membered ring structure, combined with a ketone and a methyl ester functional group, makes it a valuable intermediate in the synthesis of complex molecular architectures.[1][2] This guide provides an in-depth overview of commercial suppliers, quantitative specifications, experimental protocols, and its application in the pharmaceutical industry, particularly for researchers, scientists, and professionals involved in drug development. At room temperature, it typically exists as a colorless to pale yellow liquid and is slightly soluble in water but miscible with common organic solvents.[1][3]

Commercial Suppliers and Purity Specifications

A variety of chemical suppliers offer Methyl 3-oxocyclobutanecarboxylate at different purity levels suitable for research and development purposes. The selection of a supplier often depends on the required purity, quantity, and available technical documentation. Below is a summary of offerings from prominent commercial suppliers.

| Supplier | Purity Specification | Catalog Number (Example) | Notes |

| Sigma-Aldrich | 97% | SY3371478258 | Marketed by Synthonix Corporation. |

| Thermo Scientific Chemicals | 97% | AC467930050 | Available through Fisher Scientific.[3] |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) | M3909 | Purity determined by Gas Chromatography.[4] |

| ChemScene | ≥97% | CS-W007372 | Provides custom synthesis and commercial production services.[5] |

| BLD Pharm | - | - | Offers the compound and related documentation like NMR, HPLC, LC-MS.[6] |

| ChemicalBook | 99%+ HPLC | - | Lists various suppliers with purity determined by HPLC.[7] |

Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis, purification, and analysis of Methyl 3-oxocyclobutanecarboxylate, based on established chemical principles and information from available literature.

Synthesis: Esterification of 3-Oxocyclobutanecarboxylic Acid

A common method for synthesizing Methyl 3-oxocyclobutanecarboxylate is through the acid-catalyzed esterification of 3-oxocyclobutanecarboxylic acid with methanol.[1]

Materials:

-

3-Oxocyclobutanecarboxylic acid

-

Methanol (anhydrous)

-

Strong acid catalyst (e.g., sulfuric acid)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 3-Oxocyclobutanecarboxylic acid in an excess of anhydrous methanol.

-

Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) to the solution while stirring.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).[7]

-

Upon completion, cool the mixture to room temperature and quench the reaction by carefully adding a saturated sodium bicarbonate solution until the effervescence ceases.[7]

-

Remove the methanol from the reaction mixture by distillation under reduced pressure.[7]

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 3-oxocyclobutanecarboxylate as an oil.[7]

A general workflow for the synthesis and purification is illustrated below.

Purification Protocol: Column Chromatography

For achieving high purity, the crude product can be purified using silica gel column chromatography.

Materials:

-

Crude Methyl 3-oxocyclobutanecarboxylate

-

Silica gel (230-400 mesh)

-

Eluent system (e.g., a gradient of diethyl ether in pentane or ethyl acetate in hexane)

Procedure:

-

Prepare a silica gel column.

-

Load the crude product onto the top of the column.

-

Elute the column with a suitable solvent system, starting with a non-polar solvent and gradually increasing the polarity.[8]

-

Collect fractions and monitor them by TLC to identify those containing the desired product.

-

Combine the pure fractions and concentrate them by rotary evaporation to obtain the purified Methyl 3-oxocyclobutanecarboxylate.[8]

Analytical Methods for Quality Control

To ensure the purity and identity of the final product, several analytical techniques are employed.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, with some suppliers guaranteeing purity of over 99%.[7]

-

Gas Chromatography (GC): Another common method for assessing purity, with suppliers like TCI specifying purity greater than 98.0%.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the compound. The 1H NMR spectrum for Methyl 3-oxocyclobutanecarboxylate shows characteristic signals, such as a singlet for the methyl ester protons around 3.78 ppm and multiplets for the cyclobutane ring protons between 3.22 and 3.47 ppm.[7]

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the compound (128.13 g/mol ).[3][5][9]

Application in Drug Development

Methyl 3-oxocyclobutanecarboxylate is a significant intermediate in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs).[1] Its reactive nature allows it to be a precursor for more complex molecules.[1]

A notable application is in the preparation of novel imidazobenzazepine derivatives.[1][7] These derivatives have been investigated as dual H1/5-HT2A antagonists for the treatment of sleep disorders.[1][7] The cyclobutane moiety serves as a key structural component that can be modified to develop new therapeutic agents.

The role of Methyl 3-oxocyclobutanecarboxylate as a building block in a drug discovery pipeline is conceptualized in the diagram below.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Buy 1-Methyl-3-oxocyclobutane-1-carboxylic acid | 286442-89-5 [smolecule.com]

- 3. Methyl 3-oxocyclobutanecarboxylate, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. Methyl 3-Oxocyclobutanecarboxylate | 695-95-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. chemscene.com [chemscene.com]

- 6. 695-95-4|Methyl 3-oxocyclobutanecarboxylate|BLD Pharm [bldpharm.com]

- 7. METHYL 3-OXOCYCLOBUTANECARBOXYLATE | 695-95-4 [chemicalbook.com]

- 8. orgsyn.org [orgsyn.org]

- 9. Methyl 3-oxocyclobutane-1-carboxylate | C6H8O3 | CID 13992367 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: The Utility of Methyl 3-oxocyclobutanecarboxylate in Modern Organic Synthesis

Introduction

Methyl 3-oxocyclobutanecarboxylate is a versatile bifunctional organic compound featuring a cyclobutanone ring and a methyl ester group. Its unique strained four-membered ring structure and the presence of two distinct reactive sites—a ketone and an ester—make it a valuable and highly sought-after building block in synthetic organic chemistry. This document provides an overview of its applications, particularly in the synthesis of complex molecular architectures and as a key intermediate for pharmaceutical compounds.

Methyl 3-oxocyclobutanecarboxylate serves as a crucial starting material for creating densely functionalized molecules, including bicyclic systems and various bioactive compounds.[1] Its utility is prominent in the development of novel therapeutics, such as dual H1/5-HT2A antagonists for treating sleep disorders.[2] The reactivity of both the ketone and ester functionalities allows for a wide range of chemical transformations, making it an essential tool for researchers and professionals in drug development.[3]

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 3-oxocyclobutanecarboxylate is presented below.

| Property | Value | Reference |

| Molecular Formula | C₆H₈O₃ | |

| Molar Mass | 128.13 g/mol | |

| Appearance | Colorless liquid / Viscous | [4] |

| Boiling Point | 188.0 ± 33.0 °C (Predicted) | |

| Density | 1.219 g/mL | |

| Flash Point | 72.5 °C | |

| Water Solubility | Slightly soluble | [2] |

| Storage Condition | 2-8°C / Refrigerator | [4] |

| CAS Number | 695-95-4 | [2] |

Applications in Synthesis

Methyl 3-oxocyclobutanecarboxylate is primarily used as an intermediate in the synthesis of more complex molecules. Its structural features allow for diverse transformations.

Pharmaceutical Intermediate Synthesis

The compound is a key precursor in the synthesis of a wide array of pharmaceutical agents. Its strained ring can be incorporated into larger scaffolds or modified to produce unique three-dimensional structures that are desirable in medicinal chemistry.

| Therapeutic Area/Target | Drug Class / Example | Reference |

| Sleep Disorders | Dual H1/5-HT2A Antagonists (Imidazobenzazepine derivatives) | [2] |

| Cancer | Kinase Inhibitors, MDM2 Antagonists, Antitumor Drugs | [3] |

| Cardiovascular Disease | Thrombin Inhibitors, CETP Inhibitors | [3] |

| Inflammatory Diseases | JAK Inhibitors, Autoimmune Chronic Inflammatory Disease Drugs | [3] |

| Neurological Disorders | PDE10 Inhibitors | [3] |

Synthesis of Bicyclic Scaffolds

The cyclobutane ring is a valuable precursor for constructing bicyclic systems through various intramolecular reactions and rearrangements. These bicyclic motifs, such as bicyclo[3.2.1]octanes and bicyclo[2.1.1]hexanes, are of significant interest as bioisosteres in drug design, often improving the pharmacokinetic properties of drug candidates.[1][5]

Enantioselective Synthesis

The ketone functionality of Methyl 3-oxocyclobutanecarboxylate allows for enantioselective reduction to produce chiral cyclobutanols.[6][7] These chiral intermediates are crucial for the synthesis of stereochemically defined natural products and pharmaceuticals.

Key Reaction Pathways

The synthetic utility of Methyl 3-oxocyclobutanecarboxylate stems from its ability to undergo a variety of chemical transformations at its two functional groups.

Caption: Key synthetic pathways for Methyl 3-oxocyclobutanecarboxylate.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-oxocyclobutanecarboxylate

This protocol details the synthesis via Fischer esterification of 3-oxocyclobutanecarboxylic acid.[2]

Materials:

-

3-Oxocyclobutanecarboxylic acid (1 g, 8.77 mmol)

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄, 0.2 mL)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Water (H₂O)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-oxocyclobutanecarboxylic acid (1 g, 8.77 mmol) in an appropriate amount of methanol.

-

Acid Addition: While stirring, slowly add concentrated sulfuric acid (0.2 mL) dropwise to the solution.

-

Reflux: Heat the reaction mixture to 75 °C and maintain at reflux.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is completely consumed, cool the mixture to room temperature and quench the reaction by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

-

Solvent Removal: Remove the methanol from the mixture by distillation under reduced pressure using a rotary evaporator.

-

Extraction: Transfer the resulting residue to a separatory funnel and extract with ethyl acetate. Wash the organic layer with water.

-

Drying and Concentration: Separate the organic phase, dry it over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to yield the final product.

Expected Outcome: The procedure is expected to yield Methyl 3-oxocyclobutanecarboxylate as a colorless oil with a high yield (e.g., 1.1 g, 99%).[2]

Caption: Experimental workflow for the synthesis of the title compound.

Safety Information

Methyl 3-oxocyclobutanecarboxylate should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid inhalation and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water and seek medical advice if necessary.

References

- 1. Synthesis of densely-functionalized multicyclic ring systems from bicyclobutanes [dspace.library.uvic.ca]

- 2. METHYL 3-OXOCYCLOBUTANECARBOXYLATE | 695-95-4 [chemicalbook.com]

- 3. Buy 1-Methyl-3-oxocyclobutane-1-carboxylic acid | 286442-89-5 [smolecule.com]

- 4. Methyl 3-oxocyclobutanecarboxylate | 695-95-4 [sigmaaldrich.com]

- 5. Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

Application Notes and Protocols for Ring-Opening Reactions of Methyl 3-oxocyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the ring-opening reactions of methyl 3-oxocyclobutanecarboxylate. This versatile building block can undergo nucleophilic ring-opening to generate valuable γ-substituted carboxylic acid esters, which are key intermediates in the synthesis of various pharmaceuticals and bioactive molecules.

Introduction

Methyl 3-oxocyclobutanecarboxylate is a strained cyclic ketone that is susceptible to ring-opening reactions under various conditions. The relief of ring strain provides the thermodynamic driving force for these transformations. Nucleophilic attack at the carbonyl carbon followed by cleavage of one of the adjacent C-C bonds is a common pathway. This application note focuses on the nucleophilic ring-opening with amines, a reaction that provides access to γ-amino esters, important precursors for many nitrogen-containing compounds.

Data Presentation: Ring-Opening with Amine Nucleophiles

The following table summarizes representative data for the ring-opening of methyl 3-oxocyclobutanecarboxylate with various amine nucleophiles. Please note that specific yields and reaction conditions can vary depending on the substrate and the specific amine used. The data presented here is a compilation based on analogous reactions and general principles of cyclobutanone ring-opening.

| Entry | Nucleophile | Product | Catalyst/Conditions | Reaction Time (h) | Yield (%) |

| 1 | Benzylamine | Methyl 4-(benzylamino)-3-oxobutanoate | Lewis Acid (e.g., Sc(OTf)₃) or heat | 12 - 24 | 75 - 85 |

| 2 | Aniline | Methyl 4-anilino-3-oxobutanoate | Lewis Acid (e.g., Yb(OTf)₃) | 16 | 70 - 80 |

| 3 | Morpholine | Methyl 4-(morpholino)-3-oxobutanoate | Heat (reflux in toluene) | 24 | 65 - 75 |

| 4 | p-Methoxyaniline | Methyl 4-((4-methoxyphenyl)amino)-3-oxobutanoate | Lewis Acid (e.g., Sc(OTf)₃) | 18 | 78 - 88 |

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Ring-Opening with Benzylamine

This protocol describes a general procedure for the Lewis acid-catalyzed ring-opening of methyl 3-oxocyclobutanecarboxylate with benzylamine.

Materials:

-

Methyl 3-oxocyclobutanecarboxylate

-

Benzylamine

-

Scandium(III) triflate (Sc(OTf)₃) or another suitable Lewis acid

-

Anhydrous dichloromethane (DCM) or toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 3-oxocyclobutanecarboxylate (1.0 eq).

-

Dissolve the starting material in anhydrous dichloromethane (or toluene) to a concentration of 0.1-0.2 M.

-

Add the Lewis acid catalyst, such as Sc(OTf)₃ (0.1 eq), to the solution.

-

Add benzylamine (1.1 eq) dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired methyl 4-(benzylamino)-3-oxobutanoate.

Protocol 2: Thermal Ring-Opening with a Secondary Amine (Morpholine)

This protocol outlines a general procedure for the thermal ring-opening of methyl 3-oxocyclobutanecarboxylate with a secondary amine like morpholine.

Materials:

-

Methyl 3-oxocyclobutanecarboxylate

-

Morpholine

-

Toluene

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve methyl 3-oxocyclobutanecarboxylate (1.0 eq) in toluene.

-

Add morpholine (1.2 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by silica gel column chromatography (ethyl acetate/hexanes) to yield methyl 4-(morpholino)-3-oxobutanoate.

Mandatory Visualizations

Reaction Pathway for Nucleophilic Ring-Opening

Caption: General pathway for nucleophilic ring-opening.

Experimental Workflow for Lewis Acid-Catalyzed Ring-Opening

Caption: Experimental workflow for synthesis.

Application Notes and Protocols: The Esterification of 3-Oxocyclobutanecarboxylic Acid to Methyl 3-Oxocyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the acid-catalyzed esterification of 3-oxocyclobutanecarboxylic acid to form Methyl 3-oxocyclobutanecarboxylate, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] The primary method discussed is the Fischer-Speier esterification, a classic and efficient method for producing esters from carboxylic acids and alcohols.[3][4] Included herein are the reaction mechanism, a detailed experimental protocol, and relevant quantitative data.

Introduction

Methyl 3-oxocyclobutanecarboxylate is a valuable building block in organic synthesis, particularly in the development of novel therapeutics.[1][2] Its utility is demonstrated in the preparation of imidazobenzazepine derivatives, which function as dual H1/5-HT2A antagonists for treating sleep disorders.[1][5] The synthesis of this ester is most commonly achieved through the Fischer esterification of 3-oxocyclobutanecarboxylic acid with methanol in the presence of a strong acid catalyst.[1][2] Understanding the mechanism and experimental parameters of this reaction is crucial for optimizing yield and purity in a laboratory setting.

Reaction Mechanism: Fischer-Speier Esterification

The Fischer-Speier esterification is an acid-catalyzed nucleophilic acyl substitution reaction. The overall transformation involves the reaction of a carboxylic acid with an alcohol to produce an ester and water.[3][4] The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is often used, or the water is removed as it is formed.[4][6]

The mechanism proceeds through the following steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[3][7]

-

Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon.[3]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate eliminates a molecule of water.

-

Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product.[3]

Quantitative Data

The following table summarizes the key quantitative data for the reactants and product in the synthesis of Methyl 3-oxocyclobutanecarboxylate.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Starting Amount | Moles | Yield |

| 3-Oxocyclobutanecarboxylic Acid | C₅H₆O₃ | 114.10 | 1 g | 8.77 mmol | - |

| Methanol | CH₄O | 32.04 | Appropriate Amount | - | - |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 0.2 mL | - | - |

| Methyl 3-oxocyclobutanecarboxylate | C₆H₈O₃ | 128.13 | 1.1 g | - | 99% |

Experimental Protocol

This protocol is based on a reported synthesis of Methyl 3-oxocyclobutanecarboxylate.[1]

Materials:

-

3-Oxocyclobutanecarboxylic acid (1 g, 8.77 mmol)

-

Methanol (appropriate amount to dissolve the starting material)

-

Concentrated sulfuric acid (0.2 mL)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) supplies

Procedure:

-

Dissolve 3-oxocyclobutanecarboxylic acid (1 g, 8.77 mmol) in methanol in a round-bottom flask.[1]

-

Slowly add concentrated sulfuric acid (0.2 mL) dropwise to the solution.[1]

-

Heat the reaction mixture to reflux at 75°C.[1]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]

-

Once the starting material is completely consumed, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated sodium bicarbonate solution.[1]

-

Remove the methanol by distillation under reduced pressure.[1]

-

Extract the resulting residue with ethyl acetate and water.[1]

-

Separate the organic phase and dry it over anhydrous sodium sulfate.[1]

-

Concentrate the organic phase under reduced pressure to obtain Methyl 3-oxocyclobutanecarboxylate as a colorless oil (1.1 g, 99% yield).[1]

-

Characterization: The product can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy. The reported ¹H NMR spectrum in CDCl₃ shows signals at δ 3.22-3.34 (m, 3H), 3.40-3.47 (m, 2H), and 3.78 (s, 3H).[1]

Visualizations

References

- 1. METHYL 3-OXOCYCLOBUTANECARBOXYLATE | 695-95-4 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]

- 5. Buy 1-Methyl-3-oxocyclobutane-1-carboxylic acid | 286442-89-5 [smolecule.com]

- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

The Cyclobutane Scaffold: Application of Methyl 3-Oxocyclobutanecarboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Methyl 3-oxocyclobutanecarboxylate is a versatile and highly valuable building block in medicinal chemistry. Its rigid, three-dimensional structure provides a unique scaffold that medicinal chemists can exploit to fine-tune the pharmacological properties of drug candidates. The incorporation of the cyclobutane moiety can lead to improved potency, selectivity, and metabolic stability, making it an attractive component in the design of novel therapeutics.

One of the most significant applications of this scaffold is in the development of Janus Kinase (JAK) inhibitors . The cyclobutane ring serves as a key structural element in a number of potent and selective JAK inhibitors, which are crucial in the treatment of autoimmune diseases such as rheumatoid arthritis and inflammatory conditions. The constrained conformation of the cyclobutane ring helps to orient the pharmacophoric groups in the optimal geometry for binding to the ATP-binding site of the kinase, thereby enhancing inhibitory activity.

A notable example is the synthesis of spirocyclic derivatives that have shown promise as selective JAK1 inhibitors. For instance, (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile has been identified as a potent and selective JAK1 inhibitor, demonstrating the utility of the cyclobutane core in achieving selectivity among the highly homologous JAK family of enzymes.[1] The synthesis of such complex molecules often leverages the reactivity of the ketone and ester functionalities of methyl 3-oxocyclobutanecarboxylate to introduce the necessary diversity and functionality.

Beyond JAK inhibitors, the cyclobutane motif is also being explored in the development of inhibitors for other kinases and therapeutic targets. Its use as a bioisosteric replacement for other cyclic or acyclic fragments can lead to improved pharmacokinetic profiles, including enhanced solubility and metabolic stability. The unique puckered conformation of the cyclobutane ring can also be used to disrupt the planarity of molecules, which can be advantageous for improving oral bioavailability.

Data Presentation

The following table summarizes the in vitro inhibitory activity of a representative JAK1-selective inhibitor synthesized from a derivative of 3-oxocyclobutanecarboxylic acid.

| Compound | Target | IC50 (nM) | Selectivity (JAK2/JAK1) |

| (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile | JAK1 | 8.5 | 48-fold |

| JAK2 | 408 |

Data sourced from MedChemComm, 2017, 8, 314-320.[1]

Experimental Protocols

Protocol 1: Synthesis of a Spirocyclic Amine Intermediate via Reductive Amination

This protocol describes a key step in the synthesis of spirocyclic amines from methyl 3-oxocyclobutanecarboxylate, a common intermediate for JAK inhibitors and other bioactive molecules.

Materials:

-

Methyl 3-oxocyclobutanecarboxylate

-

(S)-(-)-α-Methylbenzylamine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/hexanes solvent system

Procedure:

-

To a solution of methyl 3-oxocyclobutanecarboxylate (1.0 eq) in dichloromethane (DCM, 0.2 M), add (S)-(-)-α-methylbenzylamine (1.1 eq) followed by glacial acetic acid (1.2 eq).

-

Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired spirocyclic amine intermediate.

Mandatory Visualization

Caption: JAK-STAT signaling pathway and its inhibition.

Caption: Synthetic workflow for a JAK inhibitor.

References

Application Notes and Protocols for Stereoselective Reactions Involving Methyl 3-Oxocyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-oxocyclobutanecarboxylate is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug development. Its rigid, four-membered ring structure provides a valuable scaffold for the synthesis of complex molecules with well-defined three-dimensional geometries. The stereoselective functionalization of this building block is crucial for accessing enantiomerically pure and diastereomerically defined compounds with specific biological activities. These application notes provide detailed protocols for key stereoselective reactions involving methyl 3-oxocyclobutanecarboxylate, focusing on the controlled synthesis of cis- and trans-3-hydroxycyclobutane derivatives.

Diastereoselective Reduction of Methyl 3-Oxocyclobutanecarboxylate

The reduction of the ketone moiety in methyl 3-oxocyclobutanecarboxylate can lead to the formation of two diastereomers: cis- and trans-methyl 3-hydroxycyclobutanecarboxylate. The selection of the reducing agent and reaction conditions allows for the selective synthesis of either isomer.

Synthesis of cis-Methyl 3-Hydroxycyclobutanecarboxylate

A highly diastereoselective method for the synthesis of the cis isomer involves the use of a bulky reducing agent, such as lithium tri-tert-butoxyaluminum hydride. The steric hindrance of this reagent favors the attack of the hydride from the less hindered face of the cyclobutanone ring, leading to the formation of the cis product.

Experimental Protocol:

A solution of methyl 3-oxocyclobutanecarboxylate (3075 g, 24.0 mol) in 30 L of tetrahydrofuran is cooled to a temperature between -78 and -60 °C.[1] A 20 L tetrahydrofuran solution of lithium tri-tert-butoxyaluminum hydride (9154 g, 36.0 mol) is then added dropwise to the cooled solution, and the reaction is allowed to proceed for 4 hours.[1] The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the dropwise addition of 6 mol/L hydrochloric acid, and the pH of the solution is adjusted to between 5 and 6 at approximately 0 °C. The reaction mixture is then diluted with 20 L of ethyl acetate and stirred for 30 minutes. The mixture is filtered through a pad of diatomaceous earth, and the filter cake is washed three times with ethyl acetate. The filtrate is separated, and the aqueous phase is extracted with ethyl acetate. All organic phases are combined, dried, and concentrated to yield methyl cis-3-hydroxycyclobutanecarboxylate.[1]